Octyl 3-mercaptopropionate

Catalog No.
S1916355
CAS No.
71849-93-9
M.F
C11H22O2S
M. Wt
218.36 g/mol
Availability
In Stock
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Octyl 3-mercaptopropionate

CAS Number

71849-93-9

Product Name

Octyl 3-mercaptopropionate

IUPAC Name

octyl 3-sulfanylpropanoate

Molecular Formula

C11H22O2S

Molecular Weight

218.36 g/mol

InChI

InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3

InChI Key

LWNSNYBMYBWJDN-UHFFFAOYSA-N

SMILES

CCCCCCCCOC(=O)CCS

Canonical SMILES

CCCCCCCCOC(=O)CCS

Octyl 3-mercaptopropionate is a chemical compound known for its unique structure and properties. It is classified as a mercaptan, which is a type of organosulfur compound characterized by the presence of a thiol (-SH) group. The molecular formula of octyl 3-mercaptopropionate is C₁₁H₂₂O₂S, and it features an octyl group attached to a propionate moiety through a mercapto linkage. This compound exists mainly as a mixture of isomers, primarily iso-octyl 3-mercaptopropionate, which has gained attention for its applications in polymer chemistry, particularly as a chain transfer agent in emulsion polymerization processes .

Typical of mercaptans. These include:

  • Chain Transfer Reactions: In emulsion polymerization, octyl 3-mercaptopropionate acts as a chain transfer agent, influencing the molecular weight and distribution of polymers produced. It reacts with growing polymer radicals to terminate their growth and generate new radicals .
  • Thiol-Ene Reactions: The thiol group can react with alkenes under UV light or heat to form thioether linkages, which are valuable in creating cross-linked polymer networks.
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides, affecting the compound's reactivity and stability in various environments .

Octyl 3-mercaptopropionate can be synthesized through several methods:

  • Esterification: The reaction between octanol and mercaptopropionic acid can yield octyl 3-mercaptopropionate. This process typically involves heating the reactants in the presence of an acid catalyst.
  • Transesterification: This method involves reacting an ester (such as octyl acetate) with mercaptopropionic acid under basic conditions to produce the desired mercaptan.
  • Alkylation of Thiol Compounds: This method entails the alkylation of thiols with appropriate alkylating agents to form the corresponding mercaptan derivatives.

These synthesis routes can produce octyl 3-mercaptopropionate in varying purities and isomeric compositions depending on the specific conditions employed .

Octyl 3-mercaptopropionate has several notable applications:

  • Polymer Chemistry: It is primarily used as a chain transfer agent in emulsion polymerization processes for producing polymers such as polystyrene and poly(methyl methacrylate). Its ability to control molecular weight and distribution makes it valuable in creating materials with specific properties .
  • Additives in Coatings: Due to its reactivity, it can be used as an additive in coatings to enhance performance characteristics.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other chemical compounds, including surfactants and plasticizers.

Interaction studies involving octyl 3-mercaptopropionate typically focus on its role as a chain transfer agent in polymerization reactions. Research indicates that different isomers of octyl 3-mercaptopropionate exhibit varying reactivities, affecting the kinetics and outcomes of polymerization processes. For example, studies have shown that using different isomers results in distinct molecular weight distributions for the resulting polymers, highlighting the importance of selecting specific forms of this compound for desired applications .

Several compounds share structural similarities with octyl 3-mercaptopropionate. These include:

Compound NameStructure TypeKey Characteristics
Dodecyl mercaptanMercaptanHigher molecular weight; more odoriferous than octyl
Nonyl mercaptanMercaptanUsed similarly as a chain transfer agent; less toxic
Tert-dodecyl mercaptanMercaptanExhibits different reactivity profiles
Isooctyl thioglycolateThioesterUsed in similar applications but with different properties
Octadecyl mercaptanMercaptanHigher stability but less effective in polymerization

Octyl 3-mercaptopropionate stands out due to its lower toxicity and odor compared to other common mercaptans, making it more suitable for applications requiring minimal environmental impact . Its unique balance between reactivity and stability enhances its utility in various industrial processes while maintaining safety standards.

Octyl 3-mercaptopropionate possesses the molecular formula C₁₁H₂₂O₂S and represents an organosulfur compound characterized by the presence of both ester and thiol functional groups [1] [2] [3]. The compound exhibits a linear backbone structure consisting of a three-carbon propionate unit bearing a terminal thiol group, which is esterified with an octyl alcohol chain [3]. The structural arrangement can be described as HS-CH₂-CH₂-COO-C₈H₁₇, where the sulfur atom maintains sp³ hybridization and the carbonyl carbon exhibits sp² hybridization characteristic of ester linkages [1] [2].

The conformational landscape of octyl 3-mercaptopropionate reveals several energetically accessible conformations that interconvert through rotational motions around single bonds [4]. Computational studies on related mercaptopropionate compounds demonstrate that intramolecular interactions significantly influence conformational stability [4]. The most stable conformers exhibit an intramolecular SH...O=C hydrogen bonding interaction, where the thiol hydrogen forms a weak hydrogen bond with the carbonyl oxygen atom [4]. This interaction stabilizes specific conformational arrangements and influences the overall molecular geometry.

Torsional motion around the C-C-S-H dihedral angle permits interconversion between different conformational states, including enantiomeric forms in certain geometric arrangements [4]. The rotational barriers between conformers are relatively low, facilitating rapid interconversion at ambient temperatures [4] [5]. Extended conformations are generally preferred for the octyl chain portion of the molecule, minimizing unfavorable gauche interactions between adjacent methylene groups [4] [5].

Conformational FeatureDescriptionReference
Intramolecular SH...O=C InteractionStabilizes certain conformers through weak hydrogen bonding between thiol hydrogen and carbonyl oxygen [4]
Torsional Motion (C-C-S-H)Allows interconversion between conformational states with different dihedral angles [4]
Rotational BarriersLow energy barriers between conformers, facilitating rapid interconversion at room temperature [4] [5]
Preferred ConformationsExtended conformations are generally favored for the alkyl chain, with gauche interactions minimized [4] [5]
Enantiomeric InterconversionPossible through rotation around the C-C-S-H dihedral angle [4]

Physical Properties and Characterization Parameters

Octyl 3-mercaptopropionate manifests as a colorless to light brown liquid under standard conditions, with its physical properties reflecting the combined characteristics of both ester and thiol functionalities [1]. The compound exhibits a molecular weight of 218.36 grams per mole and is registered under Chemical Abstracts Service number 71849-93-9 [1] [2] [6] [3]. The density of octyl 3-mercaptopropionate ranges from 0.914 to 0.959 grams per cubic centimeter at 25 degrees Celsius, indicating a moderate molecular packing efficiency [1] [2] [7].

Thermal properties demonstrate that the compound possesses a boiling point between 266.8 and 291.2 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [1] [2] [7]. The flash point occurs at 99.6 degrees Celsius, establishing important parameters for handling and storage considerations [1] [2]. The logarithm of the partition coefficient (LogP) value of 3.21 indicates significant lipophilicity, consistent with the extended alkyl chain structure [1] [2].

Solubility characteristics reveal that octyl 3-mercaptopropionate demonstrates poor water solubility, being classified as insoluble in aqueous media [1]. Conversely, the compound exhibits good solubility in organic solvents such as acetone, reflecting its predominantly hydrophobic character [1]. These solubility properties align with expectations based on the molecular structure containing a long aliphatic chain and minimal polar functionality.

PropertyValueReference
Molecular FormulaC₁₁H₂₂O₂S [1] [2] [8] [6] [3]
Molecular Weight218.36 g/mol [1] [2] [6] [7]
CAS Number71849-93-9 [1] [2] [6] [3]
Density0.914-0.959 g/cm³ at 25°C [1] [2] [7]
Boiling Point266.8-291.2°C at 760 mmHg [1] [2] [7]
Flash Point99.6°C [1] [2]
LogP3.21 [1] [2]
Physical StateColorless to light brown liquid [1]
SolubilityInsoluble in water, soluble in acetone [1]

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of octyl 3-mercaptopropionate through analysis of proton environments and their magnetic interactions [9] [10]. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances corresponding to distinct molecular regions, with chemical shifts reflecting the electronic environment of each proton group [9] [10].

The terminal methyl group of the octyl chain appears as a triplet at 0.8-0.9 parts per million with a coupling constant of approximately 7 hertz, integrating for three protons [9] [10]. The internal methylene groups of the octyl chain produce a complex multiplet spanning 1.2-1.8 parts per million, accounting for twelve protons in various chemical environments [9] [10]. The ester linkage methylene group (-O-CH₂-) generates a characteristic triplet at 4.0-4.1 parts per million with coupling constant of 6.5 hertz, integrating for two protons [9] [10].

The propionate backbone contributes two distinct methylene resonances: the -CH₂-COO- group appears as a triplet at 2.7-2.8 parts per million (coupling constant 7 hertz), while the -CH₂-S- group manifests as a quartet at 2.6-2.8 parts per million (coupling constant 7 hertz), each integrating for two protons [9] [10]. The thiol proton (-SH) exhibits a characteristic triplet at 1.6-1.7 parts per million with coupling constant of 8 hertz, integrating for one proton [9] [10].

Proton EnvironmentChemical Shift (ppm)Coupling PatternIntegration RatioReference
Terminal -CH₃ (octyl)0.8-0.9 (t)Triplet (J ≈ 7 Hz)3H [9] [10]
Internal -CH₂- groups (octyl)1.2-1.8 (m)Multiplet12H [9] [10]
-O-CH₂- (ester linkage)4.0-4.1 (t)Triplet (J ≈ 6.5 Hz)2H [9] [10]
-CH₂-COO- (propionate)2.7-2.8 (t)Triplet (J ≈ 7 Hz)2H [9] [10]
-CH₂-S- (propionate)2.6-2.8 (q)Quartet (J ≈ 7 Hz)2H [9] [10]
-SH (thiol)1.6-1.7 (t)Triplet (J ≈ 8 Hz)1H [9] [10]

Mass Spectrometry

Mass spectrometric analysis of octyl 3-mercaptopropionate provides definitive molecular weight confirmation and reveals characteristic fragmentation patterns that elucidate structural features [11] [12]. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the molecular weight, though this peak often exhibits weak intensity due to the inherent instability of thiol and ester molecular ions under electron ionization conditions [11] [12].

Common fragmentation pathways include the loss of a hydrogen atom (M-1) producing a peak at mass-to-charge ratio 217, which is particularly prevalent in thiol compounds due to the labile nature of the thiol hydrogen [11] [12]. Loss of the thiol group (M-33) generates a significant fragment at mass-to-charge ratio 185, representing a characteristic fragmentation pattern for mercaptopropionate derivatives [11] [12]. Additional fragmentation occurs through loss of methyl groups (M-15) yielding peaks at mass-to-charge ratio 203 [11].

McLafferty rearrangement represents a significant fragmentation mechanism in ester compounds containing gamma-hydrogen atoms, leading to characteristic rearrangement products [11] [12]. Acylium ion formation through alpha-cleavage adjacent to the carbonyl group produces diagnostic fragments, while carbon-sulfur bond cleavage generates additional structural information [11] [12]. The octyl chain undergoes systematic fragmentation at various positions, producing a series of peaks corresponding to successive loss of methylene units.

Fragmentm/z ValueDescriptionReference
Molecular Ion (M+)218Molecular ion peak, often weak in thiols and esters [11] [12]
M-1 (Loss of H)217Common in thiols due to labile hydrogen [11] [12]
Loss of SH (M-33)185Loss of thiol group, common fragmentation [11] [12]
Loss of CH₃ (M-15)203Loss of terminal methyl group [11]
McLafferty RearrangementVariableCharacteristic rearrangement in esters with γ-hydrogen [11] [12]
Acylium IonVariableFormation of RC=O+ fragment [11] [12]
Loss of Alkyl ChainVariableCleavage at various positions in the alkyl chain [11] [12]
C-S Bond CleavageVariableFragmentation at the carbon-sulfur bond [11] [12]

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands corresponding to the functional groups present in octyl 3-mercaptopropionate [13] [14]. The carbonyl stretch of the ester functionality appears as a strong absorption band between 1735-1750 wavenumbers per centimeter, consistent with aliphatic ester compounds [13] [14]. This frequency range reflects the electron-withdrawing effect of the oxygen atom and the sp² hybridization of the carbonyl carbon.

The carbon-oxygen stretch associated with the ester linkage manifests as strong absorption bands in the region 1000-1300 wavenumbers per centimeter [15] [16]. This broad range encompasses both the carbon-oxygen single bond stretch and coupled vibrational modes involving the ester functionality [15] [16]. The specific frequency within this range depends on the hybridization state of the carbon atom bonded to oxygen.

The thiol functional group contributes a characteristic sulfur-hydrogen stretch appearing as a weak absorption band between 2550-2600 wavenumbers per centimeter [17] [18]. This absorption occurs at lower frequency compared to oxygen-hydrogen stretches due to the larger atomic radius and lower electronegativity of sulfur [17] [18]. The carbon-sulfur stretch produces a medium intensity absorption band in the region 630-790 wavenumbers per centimeter [18] [19].

Aliphatic carbon-hydrogen stretches appear in the expected regions around 2840-2950 wavenumbers per centimeter, representing the methyl and methylene groups of the octyl chain [13]. Additional absorption bands corresponding to carbon-hydrogen bending modes appear in the fingerprint region below 1500 wavenumbers per centimeter [13].

Spectroscopic MethodCharacteristic ValueReference
IR Spectroscopy (C=O stretch)1735-1750 cm⁻¹ (strong) [13] [14]
IR Spectroscopy (C-O stretch)1000-1300 cm⁻¹ (strong) [15] [16]
IR Spectroscopy (S-H stretch)2550-2600 cm⁻¹ (weak) [17] [18]
IR Spectroscopy (C-S stretch)630-790 cm⁻¹ (medium) [18] [19]

Isomeric Distribution and Structural Variations

Octyl 3-mercaptopropionate exists in multiple isomeric forms due to the structural diversity possible in the octyl alcohol component [5] [20] [21]. The primary isomer contains a linear octyl chain and is identified by Chemical Abstracts Service number 71849-93-9 [2] [6] [3]. This straight-chain variant represents the most commonly referenced form in chemical databases and commercial applications.

Another notable structural variant is 6-methylheptyl 3-mercaptopropionate (Chemical Abstracts Service number 89136-90-3), which incorporates a methyl branch at the sixth carbon position of the octyl chain [21]. Commercial preparations often contain mixtures of multiple isomers, with the exact composition varying depending on the synthetic route and starting materials employed [5] [20].

The isomeric distribution significantly influences the physical properties and performance characteristics of octyl 3-mercaptopropionate in various applications [5] [20]. Branched isomers typically exhibit lower viscosity and different solubility profiles compared to linear variants [5]. The presence of multiple isomers also affects spectroscopic analysis, as different branching patterns produce subtle variations in nuclear magnetic resonance chemical shifts and coupling patterns.

Isomer TypeCAS NumberNotesReference
Linear octyl chain71849-93-9Primary isomer, straight chain [2] [6] [3]
Branched octyl chains (various)VariousMultiple possible branching patterns [5] [20] [21]
Isooctyl (2-ethylhexyl)50448-95-8Common branched isomer [22] [23] [24]
6-methylheptyl89136-90-3Specific branched isomer [21]

Anti-Markovnikov Addition of Hydrogen Sulfide to Acrylic Esters

The primary synthetic pathway for octyl 3-mercaptopropionate involves the anti-Markovnikov addition of hydrogen sulfide to octyl acrylate. This reaction represents a highly efficient and direct method for introducing the mercapto group into the alkyl chain [1] [2]. The mechanism proceeds through nucleophilic attack of hydrogen sulfide on the β-carbon of the acrylic ester, resulting in the formation of the desired 3-mercaptopropionate structure.

The reaction follows the general scheme where hydrogen sulfide adds across the double bond of octyl acrylate in an anti-Markovnikov fashion, placing the sulfur atom on the terminal carbon and the hydrogen on the internal carbon [3]. This regioselectivity is crucial for producing the β-mercaptopropionic acid ester rather than the α-isomer.

Reaction Mechanism and Conditions

The anti-Markovnikov addition mechanism involves several key steps. Initially, hydrogen sulfide undergoes ionization in the presence of basic catalysts to form hydrosulfide anions, which act as the nucleophilic species [4]. The hydrosulfide anion then attacks the β-carbon of the activated acrylic ester, forming a carbanion intermediate that is subsequently protonated to yield the final mercaptopropionate product [1] [2].

The reaction conditions typically involve temperatures ranging from 50 to 150 degrees Celsius and pressures of 0.1 to 1.5 megapascals [5]. These moderate conditions allow for efficient conversion while minimizing side reactions such as polymerization or disulfide formation. The choice of reaction parameters significantly influences both the conversion rate and the selectivity of the desired product.

Catalyst Systems

Various catalyst systems have been developed to promote the anti-Markovnikov addition. Basic ion exchange resins containing tertiary amine or quaternary ammonium hydroxide functional groups serve as effective catalysts for this transformation [1] [6]. These resins provide the necessary basic environment to activate hydrogen sulfide while offering the advantage of easy separation and regeneration.

Magnesium oxide catalysts have also demonstrated excellent performance in promoting the addition reaction [2] [7]. The basic sites on magnesium oxide surfaces facilitate the ionization of hydrogen sulfide and subsequent nucleophilic attack on the acrylic ester. The effectiveness of magnesium oxide catalysts depends on their preparation method and calcination temperature, which influence the distribution and strength of basic sites [7].

Catalytic Production Pathways

Modern industrial synthesis of octyl 3-mercaptopropionate relies on sophisticated catalytic systems designed to maximize efficiency and selectivity. Guanidine-functionalized solid supports represent one of the most promising catalytic approaches [1] [8]. These catalysts contain guanidine functional groups that do not possess hydrogen bonds directly attached to nitrogen atoms, providing enhanced stability and activity.

The guanidine-based catalysts operate through a mechanism involving both Lewis base activation of hydrogen sulfide and electrophilic activation of the acrylic ester carbonyl group [1]. This dual activation leads to increased reaction rates and improved selectivity for the desired β-mercaptopropionate product. The spatial arrangement of active sites on the solid support plays a crucial role in determining the catalyst performance.

Ion Exchange Resin Modifications

Advanced catalyst development has focused on modifying conventional ion exchange resins to enhance their performance in mercaptopropionate synthesis [9] [10]. The addition of 3-mercaptopropionic acid or its organic esters to the reaction mixture has been shown to extend the activity of acidic cation exchange resins and improve overall process efficiency [9]. This approach exploits the ability of mercapto compounds to act as both promoters and stabilizers for the catalytic system.

Polystyrene-divinylbenzene copolymer resins modified with specific mercaptoalkylamine groups have demonstrated superior performance compared to conventional catalysts [11]. These modified resins exhibit reduced deactivation rates and maintain high conversion levels over extended operating periods [11].

Heterogeneous Catalyst Design

The development of heterogeneous catalysts for octyl 3-mercaptopropionate production has focused on creating spatially organized active sites that promote the desired reaction pathway while suppressing unwanted side reactions [12]. Hierarchically porous materials containing both acidic and basic sites in spatially separated regions have shown particular promise for complex multi-step synthesis processes [12].

Industrial Scale Manufacturing Processes

Industrial production of octyl 3-mercaptopropionate typically involves a multi-stage continuous process designed to maximize throughput while maintaining high product quality. The manufacturing process begins with the preparation of high-purity octyl acrylate and hydrogen sulfide feedstocks, which are then fed to the main reaction system under carefully controlled conditions.

Process Configuration

The industrial process typically employs a stirred tank reactor system operating under moderate pressure and temperature conditions. Hydrogen sulfide is introduced as a gas phase while octyl acrylate is fed as a liquid, with the catalyst present as a suspended solid phase [5]. The reaction mixture is maintained at temperatures between 110 and 130 degrees Celsius and pressures of 200 to 500 kilopascals to ensure optimal conversion rates [5].

Reaction kinetics play a crucial role in reactor design and operation. The reaction follows pseudo-first-order kinetics with respect to octyl acrylate when hydrogen sulfide is present in excess [13]. The apparent rate constant depends on factors such as catalyst loading, temperature, pressure, and the presence of promoter compounds.

Separation and Purification

Following the primary reaction, the product mixture undergoes a series of separation and purification steps to remove unreacted starting materials, catalyst, and byproducts [14]. Catalyst separation is typically achieved through filtration or centrifugation, with the recovered catalyst being regenerated for reuse [14].

The crude product is then subjected to distillation under reduced pressure to remove volatile impurities and unreacted hydrogen sulfide [14]. This step requires careful temperature control to prevent thermal decomposition of the mercapto functionality. Typical distillation conditions involve temperatures of 130 to 150 degrees Celsius under vacuum pressures of 10 to 50 kilopascals.

Process Optimization

Modern industrial facilities employ advanced process control systems to optimize production efficiency and product quality [15]. Real-time monitoring of key process parameters such as temperature, pressure, composition, and catalyst activity enables rapid response to process variations and maintenance of optimal operating conditions.

The implementation of heat integration systems allows for recovery and reuse of thermal energy throughout the process, significantly improving energy efficiency. Solvent recovery systems enable the recycling of organic solvents used in purification steps, reducing both operating costs and environmental impact [16].

Quality Control Parameters

Industrial production of octyl 3-mercaptopropionate requires stringent quality control measures to ensure consistent product specifications and performance characteristics. Analytical testing protocols encompass both chemical composition analysis and physical property measurements to verify compliance with established standards.

Chemical Purity Assessment

Gas chromatography serves as the primary analytical method for determining product purity and identifying impurities [17] [18]. The analysis typically requires purity levels of 98.0 percent or higher for commercial grade octyl 3-mercaptopropionate [17]. Mercaptan content is determined through iodimetric titration, with typical values ranging from 4.5 to 4.8 millimoles per gram [18].

Moisture content analysis using Karl Fischer titration ensures that water levels remain below 0.1 percent to prevent hydrolysis and oxidation reactions [18]. Sulfur content verification through X-ray fluorescence spectroscopy confirms the presence of the mercapto functionality and helps detect sulfur-containing impurities.

Physical Property Verification

Physical property measurements include density determination at standardized conditions, typically yielding values around 0.914 grams per cubic centimeter [19]. Refractive index measurements provide additional verification of product identity and purity [20]. Color assessment using Gardner color standards ensures that the product maintains acceptable appearance characteristics, typically requiring Gardner color values of 2 or lower [18].

Stability and Storage Requirements

Long-term stability testing evaluates the storage characteristics of octyl 3-mercaptopropionate under various environmental conditions [20]. The compound requires storage under inert atmosphere conditions to prevent oxidation of the mercapto group and formation of disulfide linkages. Temperature control during storage helps maintain product stability and prevents thermal degradation.

Contaminant Analysis

Heavy metals analysis using inductively coupled plasma mass spectrometry ensures that toxic metal contamination remains below acceptable limits, typically less than 10 parts per million [18]. Residual catalyst and unreacted starting material levels are monitored to ensure complete purification and prevent interference in downstream applications.

Table 1: Physical Properties of Octyl 3-Mercaptopropionate
PropertyValue
CAS Number71849-93-9
Molecular FormulaC₁₁H₂₂O₂S
Molecular Weight (g/mol)218.36
Density (g/cm³)0.914
Boiling Point (°C)266.8 at 760 mmHg
Flash Point (°C)99.6
LogP3.21
Polar Surface Area (Ų)65.10
Table 2: Synthesis Methods and Operating Conditions
MethodTemperature (°C)Pressure (MPa)Catalyst TypeTypical Yield (%)
Anti-Markovnikov Addition50-1500.1-1.5Basic resin/MgO85-95
Basic Ion Exchange Resin80-1200.3-0.7Anion exchange resin70-85
Magnesium Oxide Catalyst100-2000.5-1.0Magnesium oxide80-90
Guanidine Resin50-1000.2-0.5Guanidine-functional resin90-95
Industrial Process110-1500.1-0.5Mixed catalyst system85-92
Table 3: Quality Control Parameters for Octyl 3-Mercaptopropionate
ParameterSpecificationTest Method
Purity (by GC)≥ 98.0%Gas Chromatography
AppearanceClear, colorless to pale yellow liquidVisual inspection
Moisture Content≤ 0.1%Karl Fischer titration
Sulfur Content14.5-15.0%X-ray fluorescence
Acid Value≤ 0.5 mg KOH/gAcid-base titration
Peroxide Value≤ 10 meq O₂/kgIodometric titration
Heavy Metals≤ 10 ppmICP-MS
Residual Acrylic Ester≤ 0.5%Gas Chromatography
Mercaptan Content4.5-4.8 mmol/gIodimetric titration
Color (Gardner)≤ 2Colorimetric analysis
Table 4: Industrial Production Process Parameters
Process StageOperating Temperature (°C)Operating Pressure (kPa)Residence TimeYield/Recovery (%)
Hydrogen Sulfide Addition Reaction110-130200-5002-4 hours85-92
Catalyst Separation80-100100-20030-60 minutes95-98
Crude Product Purification60-80Atmospheric1-2 hours90-95
Distillation130-15010-50 (vacuum)2-3 hours85-90
Final Product Isolation25-30Atmospheric1-2 hours95-98
Quality Testing20-25Atmospheric24-48 hoursN/A

XLogP3

3.6

Dates

Last modified: 02-18-2024

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